6-Methoxy-1H-indazole-5-carbonitrile
Overview
Description
6-Methoxy-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a methoxy group at the 6th position and a carbonitrile group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indazole derivatives, which include 6-methoxy-1h-indazole-5-carbonitrile, have a wide variety of medicinal applications and bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is bbb permeant
Result of Action
Given the diverse biological activities of indazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Methoxy-1H-indazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or receptors. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes can result in varied cellular outcomes, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects downstream biochemical pathways. Additionally, this compound can interact with DNA or RNA, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can result in changes in the levels of specific metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall biological activity, with higher concentrations in specific tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence cellular metabolism. The specific localization of this compound within the cell can determine its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyano-3-methoxyaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1H-indazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-Hydroxy-1H-indazole-5-carbonitrile.
Reduction: 6-Methoxy-1H-indazole-5-amine.
Substitution: 3-Halo-6-methoxy-1H-indazole-5-carbonitrile.
Scientific Research Applications
6-Methoxy-1H-indazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-carbonitrile: Lacks the methoxy group, which may result in different biological activity.
6-Hydroxy-1H-indazole-5-carbonitrile: The hydroxyl group can alter the compound’s reactivity and solubility.
6-Methyl-1H-indazole-5-carbonitrile: The methyl group can affect the compound’s steric properties and binding interactions.
Uniqueness
6-Methoxy-1H-indazole-5-carbonitrile is unique due to the presence of both the methoxy and carbonitrile groups, which contribute to its distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the carbonitrile group provides a site for further chemical modifications.
Properties
IUPAC Name |
6-methoxy-1H-indazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-9-3-8-7(5-11-12-8)2-6(9)4-10/h2-3,5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRQLSLGWPBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624023 | |
Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473417-50-4 | |
Record name | 6-Methoxy-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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